

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Adipate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipate*

Cat. No.: *B8814857*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl adipate (DMA), with the chemical formula C₈H₁₄O₄, is the diester of adipic acid and methanol.^[1] It is a colorless, oily liquid with a faint alcoholic aroma.^{[1][2]} While its primary applications are industrial, serving as a plasticizer, a solvent for resins and in paint stripping, and as a pigment dispersant, its well-defined chemical properties also make it a valuable intermediate in the synthesis of various organic compounds.^{[3][4][5]} Notably, it is a precursor in the production of 1,6-hexanediol, a monomer used in the manufacturing of polyurethanes and polyesters, and adiponitrile, a key intermediate in the production of nylon-6,6.^{[3][6]} This guide provides an in-depth overview of the physical and chemical properties of **dimethyl adipate**, along with experimental protocols and visualizations of its key chemical transformations.

Physical Properties of Dimethyl Adipate

The physical characteristics of **dimethyl adipate** are well-documented, making it a predictable and reliable chemical for various applications. These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C8H14O4	[1]
Molecular Weight	174.19 g/mol	[2] [7]
Appearance	Colorless liquid	[1] [7]
Odor	Faint alcoholic aroma	[2]
Density	1.062 g/mL at 20 °C	[5]
Melting Point	8 °C (46.4 °F)	[5] [8]
Boiling Point	109-110 °C at 14 mmHg	[5] [8]
Flash Point	107 °C (225 °F) (Closed Cup)	[8]
Refractive Index	1.428 at 20 °C	[5]
Vapor Pressure	0.06 mmHg at 20 °C	[9]
Autoignition Temperature	360 °C (680 °F)	[9]

Solubility and Partition Coefficients

Property	Value	Reference(s)
Solubility in Water	Sparingly soluble (<1 g/L)	[1] [7]
Solubility in Organic Solvents	Miscible with alcohols and ether	[5]
LogP (Octanol-Water Partition Coefficient)	1.03	[7]

Chemical Properties and Reactivity

Dimethyl adipate exhibits reactivity typical of an ester. It is stable under normal conditions but can undergo hydrolysis and is incompatible with strong oxidizing agents, acids, and bases.[\[5\]](#)

Hydrolysis

Dimethyl adipate can be hydrolyzed to adipic acid and methanol. This reaction is typically slow at neutral pH but is accelerated by the presence of acids or bases. The estimated hydrolysis half-life at pH 7 is 2 years, while at pH 8, it is 60 days.

Esterification (Synthesis)

The primary method for synthesizing **dimethyl adipate** is the Fischer esterification of adipic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid.[\[5\]](#)

Hydrogenation to 1,6-Hexanediol

A significant industrial application of **dimethyl adipate** is its conversion to 1,6-hexanediol through hydrogenation. This reaction is typically carried out in the vapor phase over a heterogeneous catalyst.[\[3\]](#)

Nitrilation to Adiponitrile

Dimethyl adipate can be converted to adiponitrile through a vapor-phase reaction with ammonia over a catalyst, such as niobium oxide.[\[6\]](#) This process involves both ammonolysis and dehydration steps.

Dieckmann Condensation

In a laboratory setting, **dimethyl adipate** can undergo an intramolecular Claisen condensation, known as the Dieckmann condensation, to form a cyclic β -keto ester.

Experimental Protocols

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point of **dimethyl adipate** is determined using the Pensky-Martens closed-cup tester, following the ASTM D93 standard test method.[\[10\]](#)

- Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is used.[\[10\]](#)
- Procedure:

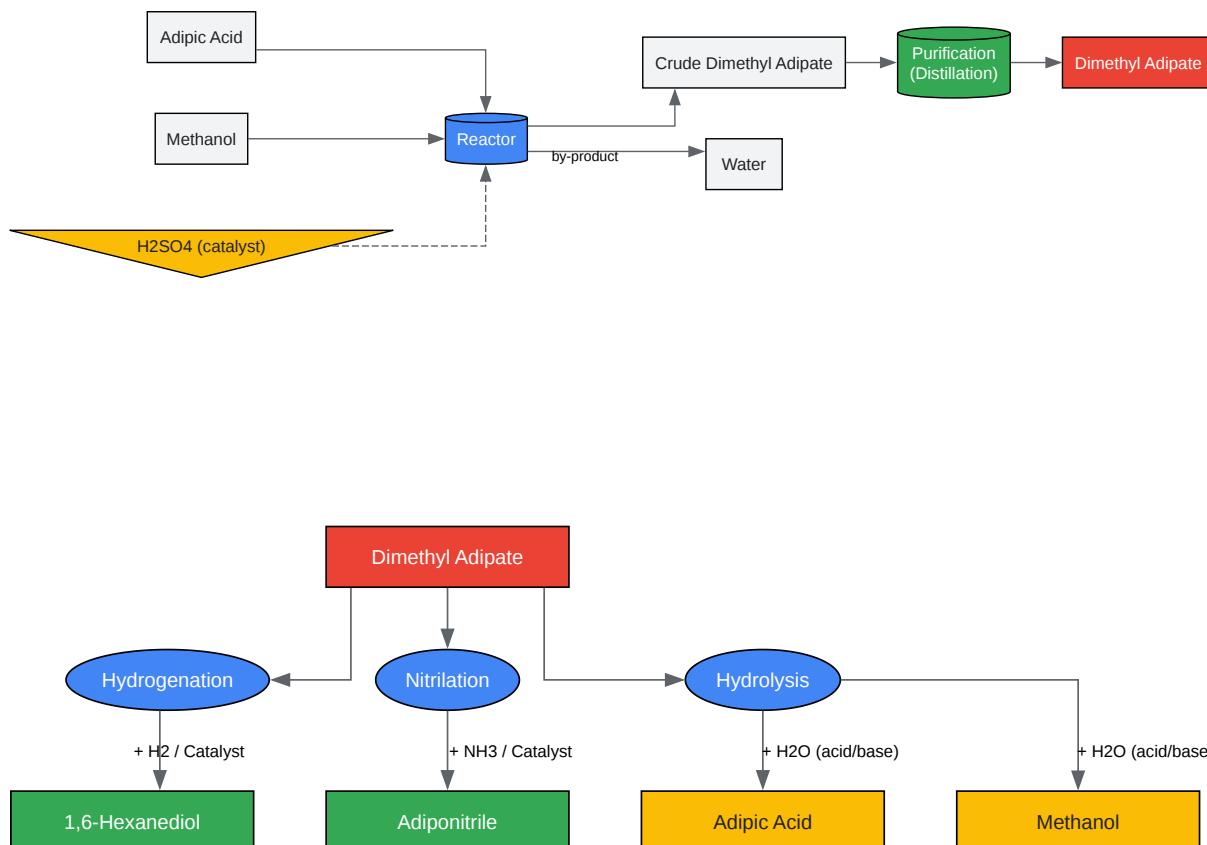
- A sample of **dimethyl adipate** is placed in the test cup.[10]
- The cup is heated at a slow, constant rate while the sample is continuously stirred.[10]
- At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is introduced into the vapor space above the liquid through the shutter opening.[10]
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[10][11]

Synthesis of Dimethyl Adipate via Fischer Esterification

The following is a general laboratory procedure for the synthesis of **dimethyl adipate**.

- Reaction Setup: Adipic acid, a molar excess of methanol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser.[12]
- Reaction: The mixture is heated to reflux for several hours to drive the esterification reaction to completion.[12]
- Workup:
 - After cooling, the reaction mixture is transferred to a separatory funnel.
 - Water is added to separate the organic layer (containing the **dimethyl adipate**) from the aqueous layer (containing unreacted methanol, sulfuric acid, and some dissolved ester).
 - The organic layer is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Purification: The crude **dimethyl adipate** is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and then purified by distillation under reduced pressure.

Solubility Determination (Dynamic Laser Method)


The solubility of a solute in a solvent mixture can be determined using a dynamic laser method.

[13]

- Apparatus: A system consisting of a jacketed glass vessel with a stirrer, a temperature controller, and a laser light scattering detector is used.[13]
- Procedure:
 - A known mass of the solvent (in this case, **dimethyl adipate** and methanol mixtures) is placed in the vessel.[13]
 - A known mass of the solute (e.g., adipic acid) is added.[13]
 - The temperature of the mixture is gradually increased while stirring.
 - The laser detector monitors the turbidity of the solution. The temperature at which the solution becomes clear (i.e., the solute completely dissolves) is recorded as the solubility temperature for that specific concentration.
 - This process is repeated with different solute concentrations to construct a solubility curve. [13]

Visualizations

Synthesis of Dimethyl Adipate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 2. Food safety and quality: details [fao.org]
- 3. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 4. researchgate.net [researchgate.net]
- 5. Dimethyl adipate CAS#: 627-93-0 [m.chemicalbook.com]
- 6. Synthesis of adiponitrile from dimethyl adipate and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. dimethyl adipate [stenutz.eu]
- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical and Chemical Properties of Dimethyl Adipate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8814857#physical-and-chemical-properties-of-dimethyl-adipate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com